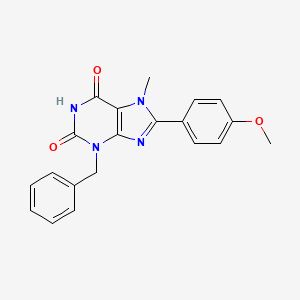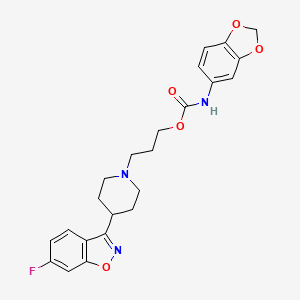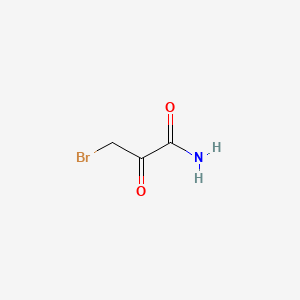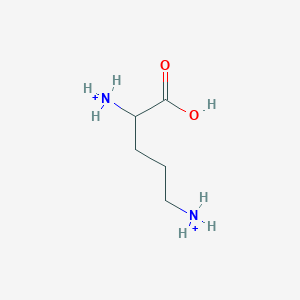
4-(3-Methoxyanilino)-2-methyl-5-oxo-1-phenyl-2-pyrrolecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methoxyanilino)-2-methyl-5-oxo-1-phenyl-2-pyrrolecarboxylic acid ethyl ester is a pyrroline.
Scientific Research Applications
Oxidative Coupling Studies
The oxidative α,α'-coupling of similar compounds, like 3-methoxy-4-methyl-2-pyrrolecarboxylic acid, has been researched. This study helps in understanding the chemical behavior and potential applications of such compounds in various chemical reactions (Ribó, Acero, & Claret, 1993).
Synthesis of Intermediates in Drug Development
Compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, related to the compound , are important intermediates in the synthesis of drugs like apixaban, an anticoagulant. This highlights their role in medicinal chemistry (Wang, Suo, Zhang, Hou, & Li, 2017).
Porphyrin Synthesis
Related compounds, such as 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters, have been used in synthesizing porphyrins, which are significant in fields like photodynamic therapy and catalysis (Ono, Kawamura, & Maruyama, 1989).
Crystal Structure Analysis
The compound's analogs have been studied using methods like X-ray powder diffraction, which are crucial for understanding their molecular structure and potential applications in materials science (Ahankar et al., 2021).
Thermodynamic Properties
Research on similar compounds, like ethyl 6-methyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, involves studying their thermodynamic properties. This is vital for understanding their stability and behavior under different conditions, which is key in pharmaceutical and material science applications (Klachko et al., 2020).
Conformational Studies
Studies on the conformational aspects of similar compounds can reveal insights into their molecular behavior, which is crucial in drug design and material science (Ciolkowski et al., 2009).
properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-20(25)21(2)14-18(22-15-9-8-12-17(13-15)26-3)19(24)23(21)16-10-6-5-7-11-16/h5-14,22H,4H2,1-3H3 |
InChI Key |
JOSGEYKJFIHQHI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C=C(C(=O)N1C2=CC=CC=C2)NC3=CC(=CC=C3)OC)C |
Canonical SMILES |
CCOC(=O)C1(C=C(C(=O)N1C2=CC=CC=C2)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1229790.png)


![2-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thieno[3,2-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1229795.png)
![N-[2-(2-Pyridyl)ethyl]benzenesulfonamide](/img/structure/B1229799.png)



![7-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one](/img/structure/B1229805.png)

